molecular formula C11H14BrNO B8316165 N-(4-bromobenzyl)-N-ethylacetamide

N-(4-bromobenzyl)-N-ethylacetamide

Cat. No.: B8316165
M. Wt: 256.14 g/mol
InChI Key: LUYMSLHIFLQYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-N-ethylacetamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-ethylacetamide

InChI

InChI=1S/C11H14BrNO/c1-3-13(9(2)14)8-10-4-6-11(12)7-5-10/h4-7H,3,8H2,1-2H3

InChI Key

LUYMSLHIFLQYLX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)Br)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.568 mL N-ethylacetamide was dissolved in 20 mL THF. 0.67 g Potassium tert-butoxide was added and the mixture stirred for 20 min at 50° C. Then 1 g of 4-bromobenzylbromide dissolved in 5 mL THF was added and the suspension stirred for 2 h at 50° C. After cooling, ethylacetate and water were added and the organic phase extracted with water (1×), dried and the solvent distilled off. The product was purified via FCC (cyclohexane/ethylacetate: 90/10→50/50) to yield 830 mg N-(4-bromobenzyl)-N-ethylacetamide as an oil.
Quantity
0.568 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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